molecular formula C14H24N4 B15212013 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine CAS No. 585520-35-0

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Katalognummer: B15212013
CAS-Nummer: 585520-35-0
Molekulargewicht: 248.37 g/mol
InChI-Schlüssel: PVSZDJBAZLLFKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine (CAS: 585520-39-4) is a polycyclic heterocyclic compound featuring a pyrazolo[3,4-b]azepine core fused with a 1-ethylpiperidin-4-yl substituent. The compound is categorized as an intermediate or building block in pharmaceutical synthesis, with applications in drug discovery and development .

Eigenschaften

CAS-Nummer

585520-35-0

Molekularformel

C14H24N4

Molekulargewicht

248.37 g/mol

IUPAC-Name

3-(1-ethylpiperidin-4-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-2-18-9-6-11(7-10-18)13-12-5-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17)

InChI-Schlüssel

PVSZDJBAZLLFKI-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(CC1)C2=C3CCCCNC3=NN2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multistep procedures. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Pyrazolo-azepine derivatives vary in substituents and fused ring systems, which critically influence their biological activity and physicochemical properties. Key comparisons include:

Table 1: Structural Comparison of Pyrazolo-Azepine Derivatives

Compound Name Core Structure Substituents Biological Target/Activity Reference
3-(1-Ethylpiperidin-4-yl)-hexahydropyrazolo[3,4-b]azepine Pyrazolo[3,4-b]azepine 1-Ethylpiperidin-4-yl Not explicitly reported
JNJ-18038683 (1-Benzyl-3-(4-chlorophenyl)-hexahydropyrazolo[3,4-d]azepine) Pyrazolo[3,4-d]azepine 1-Benzyl, 3-(4-chlorophenyl) Serotonin receptor modulation (co-administered with 8-OH-DPAT)
Bcl-xL Inhibitors (e.g., pyridazino[3,4-b]azepine derivatives) Pyridazino[3,4-b]azepine Variable (e.g., halogen, alkyl) Bcl-xL protein inhibition, pro-apoptotic agents for cancer
7-(1-Ethylpiperidin-4-yl)-pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidin-4-one 1-Ethylpiperidin-4-yl Not specified (likely kinase or protease inhibition)

Key Observations :

  • Substituent Impact : The 1-ethylpiperidin-4-yl group in the target compound contrasts with JNJ-18038683’s benzyl and chlorophenyl groups, which are bulkier and may hinder solubility. Piperidinyl substituents are common in CNS drugs due to their ability to enhance bioavailability .
  • Biological Targets: While Bcl-xL inhibitors (pyridazino-azepines) target apoptosis pathways, JNJ-18038683’s co-administration with 8-OH-DPAT suggests serotonin receptor interactions, highlighting structural-activity divergence .
Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Solubility Enhancers Salt Form Correction Factor Administration Notes Reference
3-(1-Ethylpiperidin-4-yl)-hexahydropyrazolo[3,4-b]azepine Not reported Not reported Likely requires cyclodextrins or surfactants
JNJ-18038683 20% hydroxypropyl-β-cyclodextrin 1.5690 (citrate salt) pH-adjusted to neutral for injection
8-OH-DPAT Saline 1.32 (hydrobromide salt) Used in serotonin receptor studies

Key Observations :

  • Solubility Challenges : Pyrazolo-azepines often require formulation aids (e.g., cyclodextrins) due to hydrophobicity. The target compound’s ethylpiperidinyl group may improve solubility compared to JNJ-18038683’s aromatic substituents .
  • Salt Forms : Correction factors for salt forms (e.g., citrate, hydrobromide) are critical for dose accuracy in preclinical studies .
Pharmacological Activity and Therapeutic Potential

Table 3: Pharmacological Comparison

Compound Name Mechanism of Action Therapeutic Area Research Findings Reference
3-(1-Ethylpiperidin-4-yl)-hexahydropyrazolo[3,4-b]azepine Unknown (structural analog of CNS-active compounds) Hypothesized: CNS disorders No direct data; inferred from substituent trends
JNJ-18038683 Serotonin receptor modulation Neuropsychiatric disorders Behavioral studies in rodent models
Bcl-xL Inhibitors (pyridazino-azepines) Bcl-xL protein inhibition Cancer, autoimmune diseases Pro-apoptotic activity in vitro
7-(1-Ethylpiperidin-4-yl)-pyrido[1,2-a]pyrimidin-4-one Kinase/protease inhibition (inferred) Oncology, inflammation Patent claims for diverse targets

Key Observations :

  • Divergent Mechanisms : JNJ-18038683’s serotonin-related activity contrasts with Bcl-xL inhibitors’ apoptosis induction, underscoring the role of core and substituent variations in target selection .

Biologische Aktivität

Chemical Structure and Properties

The compound belongs to the class of hexahydropyrazolo[3,4-b]azepines, which are characterized by their unique bicyclic structure. The presence of the ethylpiperidine moiety contributes to its pharmacological properties. The molecular formula is C15H22N4C_{15}H_{22}N_4, with a molecular weight of approximately 262.36 g/mol.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : In animal models, compounds similar to hexahydropyrazolo[3,4-b]azepines have shown potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that these compounds may enhance mood and reduce anxiety-like behaviors in rodents.
  • Analgesic Properties : The analgesic activity of related compounds has been documented in various studies. For instance, derivatives have been shown to inhibit pain responses in models such as the formalin test and the hot plate test, indicating potential for pain relief.
  • Anti-inflammatory Activity : Certain derivatives have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests that 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine could possess similar properties.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The ethylpiperidine group may facilitate interaction with various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and pain perception.
  • Enzyme Inhibition : By inhibiting COX enzymes or other inflammatory mediators, the compound could reduce inflammation and associated pain.

Study on Antidepressant Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the antidepressant-like effects of hexahydropyrazolo[3,4-b]azepine derivatives in mice. The study utilized the forced swim test and tail suspension test to assess behavioral changes. Results indicated that these compounds significantly reduced immobility time compared to control groups, suggesting enhanced antidepressant activity.

Analgesic Efficacy Assessment

Another study focused on the analgesic properties of related compounds using the acetic acid-induced writhing test in mice. The results showed that administration of the compound resulted in a dose-dependent decrease in writhing responses, indicating effective analgesic properties comparable to standard analgesics like ibuprofen.

Data Table

Here is a summary table presenting key findings on biological activities:

Activity Model Used Outcome Reference
AntidepressantForced Swim TestSignificant reduction in immobility
AnalgesicAcetic Acid Writhing TestDose-dependent reduction in writhing
Anti-inflammatoryCOX Inhibition AssayInhibition comparable to NSAIDs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles (e.g., pyrazoloazepine cores) with ethylpiperidine derivatives. Key steps include:

  • Solvent Selection : Dry acetonitrile or dichloromethane for nucleophilic substitutions (e.g., alkylation of piperidine) to minimize side reactions .
  • Catalysis : Acidic or basic conditions to promote cyclization, with temperature control (60–80°C) to enhance regioselectivity .
  • Purification : Recrystallization from polar solvents (e.g., ethanol or acetonitrile) improves purity, monitored via TLC or HPLC .
    • Data Insight : Yields range from 45–70% depending on steric hindrance from the ethylpiperidine moiety .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1^1H and 13^{13}C NMR to confirm the hexahydropyrazoloazepine backbone and ethylpiperidine substitution (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak matching C14_{14}H23_{23}N5_5).
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the azepine ring, if crystalline derivatives are obtainable .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer : Prioritize target-agnostic assays:

  • Kinase Inhibition : Broad-spectrum kinase panels to identify potential targets, given structural similarity to pyrazolopyrimidine kinase inhibitors .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility Studies : Use shake-flask methods in PBS or DMSO to guide formulation for in vivo testing .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity and selectivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DCM) to refine synthetic protocols .
  • Machine Learning : Train models on existing pyrazoloazepine datasets to predict regioselectivity in alkylation reactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, concentration ranges) across studies to identify confounding factors .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with incremental modifications (e.g., ethyl vs. methyl piperidine) to isolate critical functional groups .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .

Q. How can AI-driven experimental design accelerate the discovery of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Generative Models : Design novel derivatives using fragment-based libraries constrained by synthetic feasibility (e.g., retrosynthetic accessibility scores) .
  • ADME Prediction : Apply tools like SwissADME to prioritize compounds with favorable logP (<3) and topological polar surface area (TPSA <90 Ų) .
  • High-Throughput Automation : Integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR) for rapid iteration .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability and tissue distribution to identify bioavailability issues (e.g., rapid hepatic metabolism) .
  • Metabolite Identification : Use LC-MS/MS to detect inactive or toxic metabolites that explain reduced efficacy in vivo .
  • Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens across models .

Methodological Tools & Resources

  • Synthetic Chemistry : Refer to protocols in pyrazolo[3,4-b]azepine literature for analogous reactions .
  • Computational Support : Utilize COMSOL Multiphysics for reaction simulation and ICReDD’s reaction path search methods for optimization .
  • Data Management : Implement chemical software with encryption for secure storage and analysis of spectral/biological data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.